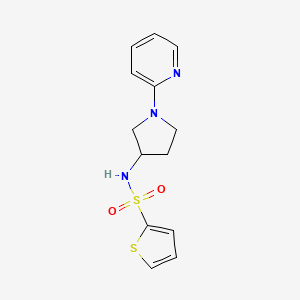

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

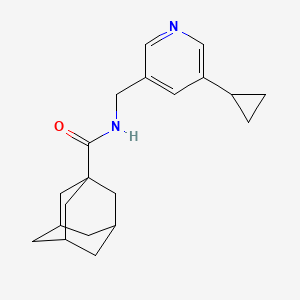

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to create compounds for treating human diseases . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, N-(pyridin-2-yl)amides have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of this compound likely involves sp3 hybridization due to the presence of the pyrrolidine ring . This allows for efficient exploration of the pharmacophore space . The non-planarity of the ring also contributes to increased three-dimensional coverage .Scientific Research Applications

Environmental Sensing and Analysis

The development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols is crucial in environmental science. Wang et al. (2012) designed a reaction-based fluorescent probe that exhibits high selectivity and sensitivity, enabling the determination of thiophenols in water samples with quantitative recovery rates ranging from 94% to 97%. This probe's design leverages intramolecular charge transfer pathways and the formation of a new type of potentially reversible sulfonamide bond, demonstrating its application potential in environmental and biological sciences (Wang et al., 2012).

Cancer Research

In cancer research, sulfonamide derivatives, including thiophene and N-substituted derivatives, have been synthesized and evaluated for their antiproliferative activity. Bashandy et al. (2014) reported that certain sulfonamides exhibited higher antiproliferative activity compared to the control, doxorubicin, against the human breast cancer cell line MCF-7. This study underscores the potential of sulfonamide derivatives as antiproliferative agents, with specific compounds outperforming established chemotherapy drugs (Bashandy et al., 2014).

Synthetic Chemistry

In synthetic chemistry, the preparation of N-(2-(pyridin-2-yl)ethyl)sulfonamides through solvent-free, microwave-assisted reactions has been explored. Ghattas et al. (2014) discovered an efficient 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines. This novel methodology provides access to various derivatives, suggesting these compounds' potential in pharmaceutical or agrochemical applications due to their multiple sites of Brønsted acidity and basicity (Ghattas et al., 2014).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been found to interact with various biological targets .

Mode of Action

It’s known that the pyrrolidine ring, a key component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .

Biochemical Pathways

Related compounds have been shown to inhibit collagen prolyl-4-hydroxylase, which plays a crucial role in the formation of stable collagen molecules .

Pharmacokinetics

The pyrrolidine ring, a key component of this compound, is known to contribute to the increased three-dimensional (3d) coverage due to the non-planarity of the ring .

Result of Action

Related compounds have been shown to have significant analgesic activity .

Action Environment

The synthesis of related compounds has been achieved under different reaction conditions, suggesting that the environment can influence the formation and properties of these compounds .

Properties

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S2/c17-20(18,13-5-3-9-19-13)15-11-6-8-16(10-11)12-4-1-2-7-14-12/h1-5,7,9,11,15H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTIRNONVQMAAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2956627.png)

![N-[1-[2-(Dimethylamino)-2-oxoethyl]pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956630.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2956637.png)

![N-(4-Bromo-3-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2956641.png)

![N-[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2956642.png)

![1-(prop-2-yn-1-yl)-3'-propyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2956643.png)

![Ethyl 4-[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2956645.png)